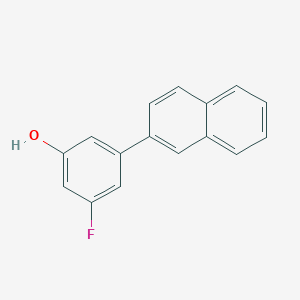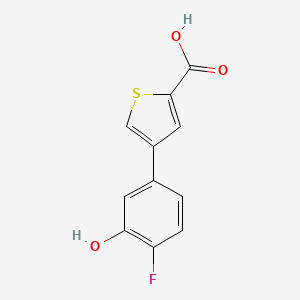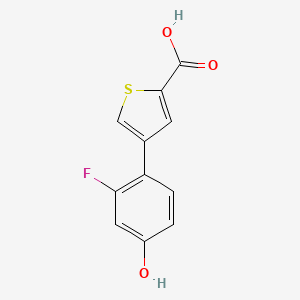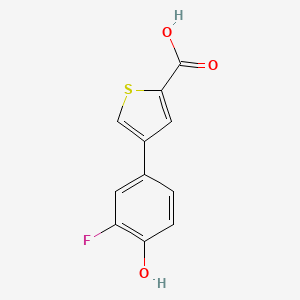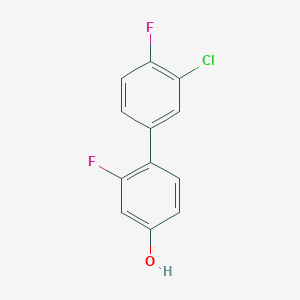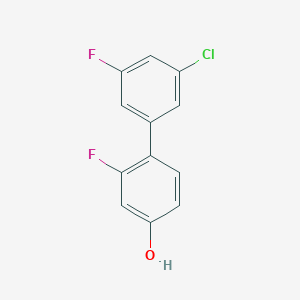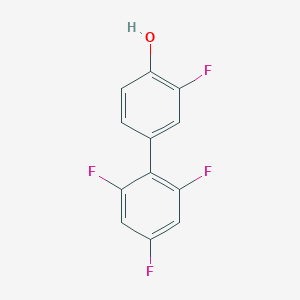
4-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95%
Vue d'ensemble
Description
4-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% (4-CFP-2-FP) is a chemical compound that has been used in a variety of scientific research applications due to its unique properties. This compound is a white, crystalline solid that is soluble in water and has a molecular weight of 243.55 g/mol. It is a structural isomer of 4-chloro-3-fluorophenol and has a melting point of 81-83 °C. 4-CFP-2-FP has been used in a variety of scientific research applications due to its unique properties, including its ability to act as a catalyst for organic reactions, its high solubility in water, and its low toxicity.
Applications De Recherche Scientifique
4-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% has been used in a variety of scientific research applications due to its unique properties. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as an intermediate in the synthesis of dyes and pigments. It has also been used in the synthesis of polymers and in the production of certain types of plastics. In addition, it has been used in the synthesis of certain types of pesticides and herbicides.
Mécanisme D'action
4-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% is believed to act as a catalyst in organic synthesis by facilitating the formation of covalent bonds between molecules. It is believed to do this by acting as a Lewis acid, which is a type of acid that is capable of accepting electrons from other molecules. This allows the formation of covalent bonds between molecules, which is essential for the synthesis of various compounds.
Biochemical and Physiological Effects
4-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% is believed to be non-toxic and non-irritating to the skin and eyes. It is also believed to have no mutagenic or carcinogenic properties. However, it has not been extensively studied and its effects on humans and animals are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% in laboratory experiments is its low toxicity and non-irritating properties. It is also relatively inexpensive and easy to obtain. However, it is not as effective as some other catalysts, and it is not as widely used as some other compounds.
Orientations Futures
Due to its unique properties, 4-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% has the potential to be used in a variety of future scientific research applications. These include its use as a catalyst in the synthesis of pharmaceuticals, its use as a reagent in the synthesis of dyes and pigments, its use in the production of certain types of plastics, and its use in the synthesis of certain types of pesticides and herbicides. In addition, it may also be used in the synthesis of polymers and other materials. Further research is needed to determine the potential applications of 4-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95%.
Méthodes De Synthèse
4-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% is synthesized by a multi-step process that involves the reaction of 3-chloro-5-fluorophenol with 2-fluorophenol in the presence of an acid catalyst. The reaction is then followed by a series of purification steps in order to obtain the desired product. The first step involves the reaction of 3-chloro-5-fluorophenol with 2-fluorophenol in the presence of an acid catalyst. The reaction is then followed by a series of purification steps in order to obtain the desired product. The purified product is then recrystallized and dried before being packaged.
Propriétés
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(15)5-7/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTZVZDSGWBBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684337 | |
| Record name | 3'-Chloro-3,5'-difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-94-7 | |
| Record name | [1,1′-Biphenyl]-4-ol, 3′-chloro-3,5′-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261961-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Chloro-3,5'-difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


